Flufenican

Übersicht

Beschreibung

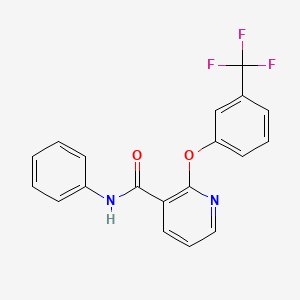

Flufenican, known by its IUPAC name as N-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide , is a chemical compound primarily used as a herbicide. It belongs to the class of phenyl ether herbicides and is known for its effectiveness in controlling a wide range of broadleaf weeds in cereal crops .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Flufenican is synthesized through a multi-step process involving the reaction of 3-(trifluoromethyl)phenol with 2-chloronicotinic acid . The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide . The reaction conditions often require heating to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Flufenican undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are typically used.

Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can have different herbicidal properties and applications .

Wissenschaftliche Forschungsanwendungen

Flufenican has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies involving herbicide action and environmental impact.

Biology: this compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.

Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.

Industry: This compound is used in the formulation of herbicidal products for agricultural use

Wirkmechanismus

Flufenican exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial in the biosynthesis of chlorophyll. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic compound that causes lipid peroxidation and cell membrane damage when exposed to light. The result is the death of the targeted weed species .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Flufenacet: Another herbicide with a similar mode of action but different chemical structure.

Fluoroglycofen: A herbicide that also inhibits PPO but has different applications and effectiveness.

Flumioxazin: Known for its rapid action and broad-spectrum weed control

Uniqueness

Flufenican is unique due to its specific chemical structure, which provides a distinct mode of action and effectiveness against a wide range of broadleaf weeds. Its trifluoromethyl group enhances its herbicidal activity and environmental stability compared to other similar compounds .

Biologische Aktivität

Flufenican is a herbicide belonging to the family of phenylureas, primarily used in agriculture for the control of various weeds. Its biological activity encompasses a range of effects on microbial communities, soil enzymatic activities, and plant interactions. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

This compound acts by inhibiting the biosynthesis of chlorophyll in plants, which leads to the disruption of photosynthesis. This mechanism makes it effective against a wide variety of broadleaf weeds. Research indicates that this compound has a high persistence in soil, with residual concentrations remaining significant even after extended periods post-application .

Effects on Soil Microbial Communities

This compound's impact on soil microbial communities is notable. Studies have shown that its application can alter the composition and activity of microbial populations. For instance, one study reported that this compound application led to a reduction in total bacterial counts and specific groups such as actinobacteria and oligotrophic bacteria during the early growth stages of crops .

Table 1: Impact of this compound on Soil Microbial Populations

| Microbial Group | Control (CFU/g) | This compound (CFU/g) | Reduction (%) |

|---|---|---|---|

| Total Bacteria | 1.2 x 10^8 | 0.8 x 10^8 | 33.3 |

| Actinobacteria | 5.0 x 10^6 | 2.0 x 10^6 | 60.0 |

| Oligotrophic Bacteria | 3.5 x 10^7 | 1.5 x 10^7 | 57.1 |

Enzymatic Activity in Soil

This compound also influences soil enzymatic activities, which are critical for nutrient cycling and overall soil health. Research has demonstrated that while certain enzymes like urease show resilience to this compound application, others such as dehydrogenases are significantly inhibited at higher concentrations .

Table 2: Soil Enzymatic Activity Post-Flufenican Application

| Enzyme Type | Control Activity (µg/g) | This compound Activity (µg/g) | Inhibition (%) |

|---|---|---|---|

| Urease | 12.5 | 11.0 | 12.0 |

| Dehydrogenase | 15.0 | 7.5 | 50.0 |

| Acid Phosphatase | 20.0 | 10.0 | 50.0 |

Case Studies

Several case studies have highlighted the ecological implications of this compound use:

- Soil Health Assessment : A study focusing on yellow lupine showed that this compound application reduced nitrogenase activity, indicating potential negative impacts on nitrogen-fixing bacteria essential for soil fertility .

- Microbial Community Dynamics : Another study examined the shifts in microbial community structure following this compound application, revealing a significant decrease in beneficial microbial taxa while harmful taxa proliferated under certain conditions .

- Persistence in Soil : Long-term field experiments demonstrated that this compound exhibited higher persistence compared to other herbicides like flufenacet, with over 65% remaining detectable in soil samples after nearly a year .

Eigenschaften

IUPAC Name |

N-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O2/c20-19(21,22)13-6-4-9-15(12-13)26-18-16(10-5-11-23-18)17(25)24-14-7-2-1-3-8-14/h1-12H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLJOTFFKVPIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)OC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30229348 | |

| Record name | Flufenican | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78863-62-4 | |

| Record name | Flufenican [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078863624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flufenican | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUFENICAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9I301L6EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.